2,5-dichloro-N-(propan-2-yl)benzamide
CAS No.:
Cat. No.: VC15032482
Molecular Formula: C10H11Cl2NO
Molecular Weight: 232.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Cl2NO |
|---|---|
| Molecular Weight | 232.10 g/mol |
| IUPAC Name | 2,5-dichloro-N-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) |
| Standard InChI Key | GXQCLXVYWPFTRU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)C1=C(C=CC(=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 2,5-dichloro-N-(propan-2-yl)benzamide, reflecting its substitution pattern and functional groups . The benzene ring is substituted with chlorine atoms at the 2- and 5-positions, while the amide nitrogen is bonded to an isopropyl group (-CH(CH₃)₂). The molecular structure is represented by the formula C₁₀H₁₁Cl₂NO, with a molecular weight of 232 Da .
Key Structural Features:
-
Chlorine Substitution: The 2,5-dichloro configuration influences electronic distribution and steric interactions, potentially affecting reactivity and binding properties.
-
Isopropyl Group: The branched alkyl chain on the amide nitrogen may enhance solubility in nonpolar solvents and modulate biological activity.
-
Planar Amide Bond: The resonance-stabilized amide group contributes to the compound’s stability and hydrogen-bonding capacity.
Synthesis and Purification
Synthetic Routes
The synthesis of 2,5-dichloro-N-(propan-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with isopropylamine under basic conditions. A representative procedure, adapted from methods used for analogous 2,6-dichloro derivatives , is outlined below:
Step 1: Preparation of the Amide Bond
-
Reagents:
-
2,5-Dichlorobenzoyl chloride (1 equiv)
-
Isopropylamine (1.2 equiv)
-
Ethanolic sodium hydroxide (1 N)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve isopropylamine in ethanolic NaOH.
-
Add 2,5-dichlorobenzoyl chloride dropwise with stirring at 0–5°C.
-
Warm to room temperature and stir for 3–6 hours.
-
Quench the reaction with water, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.
-
Step 2: Purification
-
Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates eluted with ethyl acetate/hexane (3:7) .
-
Recrystallization: Purify the crude product via recrystallization from ethanol or methanol.
Physicochemical Properties
Thermodynamic and Solubility Parameters
The compound’s physicochemical properties are critical for its handling and application:
Solubility Profile:
-
Lipophilicity: The LogP value of 3.03 suggests moderate solubility in organic solvents (e.g., ethanol, DMSO) and limited aqueous solubility .
-
Aqueous Solubility: Estimated solubility in water is <1 mg/mL at 25°C, necessitating the use of co-solvents for biological assays.
| Supplier | Purity (%) | Pack Size | Price (USD) | Lead Time |
|---|---|---|---|---|
| Angene International | 97 | 100 mg | 44 | 10 days |
| AA Blocks | 97 | 1 g | 103 | 12 days |
| Advanced ChemBlocks | 95 | 5 g | 198 | 12 days |
| eNovation | 97 | 500 mg | 126 | 20 days |
Procurement Considerations:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume